tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate
Description
Chemical Structure and Properties The compound tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate (CAS: 2097981-32-1) features a tert-butyl carbamate group linked via an ethyl chain to a 3H-diazirine ring substituted with a 2-hydroxyethyl group. Its molecular formula is C₁₀H₁₉N₃O₃, and the structure includes a reactive diazirine moiety, which is photolabile and generates carbenes upon UV irradiation .
For example, describes the use of hydrazine in ethanol to synthesize tert-butyl carbamate derivatives, yielding products like 5a with 80% efficiency . Similar methods likely apply to the target compound.
Properties
Molecular Formula |
C10H19N3O3 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(2-hydroxyethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)11-6-4-10(5-7-14)12-13-10/h14H,4-7H2,1-3H3,(H,11,15) |
InChI Key |
MLOPTIPGJTUQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazirine Intermediate
The diazirine ring is commonly synthesized via the oxidation of diaziridine precursors. A typical approach involves:
- Starting from a suitable ketone or aldehyde precursor.
- Formation of the corresponding diaziridine by reaction with aminating agents such as amidines or hydrazines.
- Oxidation of the diaziridine to the diazirine using oxidants like iodine or silver oxide.
For example, the preparation of 3H-diazirin-3-ylmethyl carbamates has been reported with oxidation of the diaziridine intermediate under mild conditions to preserve the sensitive diazirine ring.
Formation of the Carbamate Protecting Group
The tert-butyl carbamate (Boc) protecting group is introduced typically by reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. In the context of this compound:
- The ethyl linker bearing the diazirine and hydroxyethyl substituent is reacted with Boc2O to form the tert-butyl carbamate.
- This step is usually performed at low temperature to avoid decomposition of the diazirine ring.
Representative Synthetic Route
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Starting ketone/aldehyde + hydrazine derivative | Formation of diaziridine intermediate | Control of temperature and pH critical |
| 2 | Oxidation (I2/Ag2O) | Conversion of diaziridine to diazirine | Mild conditions preserve diazirine |
| 3 | Alkylation with 2-bromoethanol | Introduction of 2-hydroxyethyl substituent | Nucleophilic substitution |
| 4 | Reaction with di-tert-butyl dicarbonate (Boc2O) | Formation of tert-butyl carbamate | Mild base, low temperature |
Analytical and Research Data
Structural Confirmation
- NMR Spectroscopy confirms the presence of the diazirine ring and hydroxyethyl substituent.
- Mass Spectrometry verifies molecular weight consistent with C11H21N3O3 (approximate formula).
- Infrared Spectroscopy shows characteristic carbamate carbonyl stretch (~1700 cm^-1) and O-H stretch (~3400 cm^-1).
Summary of Key Literature and Patent Sources
The preparation of This compound involves a multi-step synthetic strategy focusing on the formation of the diazirine ring, introduction of the hydroxyethyl substituent, and installation of the tert-butyl carbamate protecting group. The key challenges include maintaining the integrity of the diazirine ring during oxidation and protection steps and achieving selective substitution.
The synthetic methods are well-documented in patents and research literature, employing mild oxidation conditions and standard carbamate protection chemistry. Analytical data confirm the structure and purity of the final compound. This compound serves as a valuable building block in photoaffinity labeling and related chemical biology applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used in photoaffinity labeling to study molecular interactions.
- Acts as a probe in the identification of binding sites on proteins.
Biology:
- Helps in mapping protein-protein interactions.
- Used in studying enzyme-substrate interactions.
Medicine:
- Potential applications in drug discovery and development.
- Used in the identification of drug targets.
Industry:
- Utilized in the development of biochemical assays.
- Plays a role in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through the diazirine ring, which can be activated by ultraviolet light to form a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The hydroxyethyl group enhances the solubility of the compound, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Photochemical Reactivity
- Target Compound: The diazirine ring undergoes photolysis (~350 nm) to generate a carbene, which can insert into C-H or O-H bonds. The hydroxyethyl group may stabilize the carbene via hydrogen bonding, altering reactivity compared to non-polar analogs .
- TPD : Photolyzes rapidly to yield 65% carbene and 35% diazo isomer. Its trifluoromethyl group enhances carbene electrophilicity, favoring insertion into hydrophobic regions .
- Trifluoromethyl-diazirine benzoic acid : The electron-withdrawing trifluoromethyl group accelerates photolysis, while the carboxylic acid enables covalent attachment to amines in proteins .
Research Findings and Data Tables
Photolysis Efficiency Comparison
| Compound | Photolysis Wavelength (nm) | Carbene Yield (%) | Key Product |
|---|---|---|---|
| Target Compound | ~350 (estimated) | Not reported | Hydroxyethyl-carbene adducts |
| TPD | 350 | 65 | Carbene (formal OH/CH insertion) |
| Trifluoromethyl-diazirine benzoic acid | 350 | >50 | Protein conjugates |
Biological Activity
Tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate is a compound notable for its unique structural features, including a diazirine moiety that imparts photoreactive properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₉N₃O₃
- Molecular Weight : 229.28 g/mol
- Functional Groups : The compound features a tert-butyl group, a carbamate functional group, and a diazirine moiety, which allows for selective covalent bonding with biomolecules upon UV exposure.
The biological activity of this compound is largely attributed to the diazirine group. Upon irradiation with UV light, the diazirine undergoes a photochemical reaction that generates reactive carbene species. These species can form covalent bonds with nearby nucleophiles, such as amino acids in proteins, allowing for specific labeling and modification of biomolecules without significantly altering their function.
Applications in Biological Research
The ability to selectively label proteins makes this compound valuable in various biochemical applications:
- Protein Interaction Studies : It can be used to investigate protein-protein interactions by selectively tagging target proteins for identification and analysis.
- Drug Development : The compound's labeling capability aids in understanding drug mechanisms and optimizing therapeutic agents.
- Bioconjugation : Its reactivity facilitates the development of bioconjugates for imaging and therapeutic purposes.
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl ethyl(2-hydroxyethyl)carbamate | Lacks diazirine; simpler labeling applications | Limited reactivity |
| Tert-butyl (2-(3-(4-hydroxyphenyl)-3H-diazirin-3-yl)ethyl)carbamate | Different aromatic substituent | Potential differences in reactivity |
| N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamate | Incorporates an amino group | May exhibit different biological properties |
The unique combination of functional groups in this compound enhances its application in advanced biochemical research compared to structurally similar compounds.
Case Studies and Research Findings
- Photoreactive Labeling : A study demonstrated the effectiveness of diazirine-containing compounds in selectively labeling GABA receptors, showcasing their potential in neuropharmacology .
- Therapeutic Applications : Research indicated that derivatives of diazirine can modulate receptor activity, providing insights into their use as anesthetics and other therapeutic agents .
- Bioconjugation Techniques : Investigations into bioconjugation methods using diazirine derivatives revealed enhanced specificity and reduced side effects compared to traditional labeling techniques.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate in laboratory settings?
- Methodological Answer : The synthesis involves Boc protection of the primary amine followed by coupling with diazirine-containing intermediates. A typical procedure includes reacting the amine precursor with Boc anhydride (Boc₂O) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Diazirine incorporation can be achieved via alkylation with reagents like 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine under heating (60°C) in DMF with K₂CO₃ . Post-reaction workup involves extraction (e.g., ethyl acetate/water), filtration, and purification via column chromatography. Yield optimization requires careful control of stoichiometry (1.2–1.5 equiv diazirine precursor) and inert atmosphere to prevent side reactions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the presence of diazirinyl protons (δ ~2.5–3.5 ppm), hydroxyethyl protons (δ ~3.6–4.0 ppm), and tert-butyl groups (δ ~1.4 ppm). ¹³C NMR identifies the carbamate carbonyl (δ ~155 ppm) and diazirinyl carbons (δ ~30–40 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves hydrogen-bonding networks and molecular packing, critical for confirming stereochemistry and intermolecular interactions .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Methodological Answer : Store at −20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation. Avoid exposure to moisture (use molecular sieves) and strong acids/bases, which hydrolyze the carbamate group. Stability studies on analogous compounds suggest a shelf life of 6–12 months under these conditions .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinements) resolve ambiguities in the molecular conformation of tert-butyl carbamate derivatives?
- Methodological Answer : SHELX programs analyze anisotropic displacement parameters and residual electron density to model hydrogen/halogen bonds. For example, tert-butyl carbamates exhibit C=O···H-N interactions stabilizing specific rotamers, which are validated via R-factor convergence (R₁ < 0.05) and difference Fourier maps. High-resolution data (d < 0.8 Å) are critical for resolving diazirinyl group geometry, which may exhibit anisotropic thermal motion .
Q. What strategies address contradictory reaction yields when incorporating diazirinyl groups into carbamate scaffolds?
- Methodological Answer : Yield inconsistencies often arise from competing diazirine ring-opening or carbamate hydrolysis. Mitigation strategies include:
- Temperature Control : Maintain 50–70°C during diazirine coupling to balance reactivity and side-product formation .
- Biocatalytic Methods : Use immobilized lipases (e.g., Candida antarctica Lipase B) for chemoselective acylation, achieving >80% yields in tert-butyl carbamate syntheses under mild, aqueous conditions .
- Byproduct Monitoring : Track intermediates via TLC or LC-MS to identify quenching points .
Q. What mechanistic insights explain the role of the diazirinyl group in photoaffinity labeling applications involving this compound?
- Methodological Answer : Upon UV irradiation (350–365 nm), the diazirinyl group generates reactive carbene intermediates that form covalent bonds with proximal biomolecules (e.g., proteins or nucleic acids). The hydroxyethyl side chain enhances solubility in aqueous buffers, improving target engagement. Control experiments with non-photoactivatable analogs (e.g., lacking diazirinyl) are essential to confirm labeling specificity. Post-labeling analysis via SDS-PAGE or mass spectrometry validates target identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
